2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (2-CIPA) is an organic compound that is widely used in scientific research. It has been studied in the fields of organic chemistry, biochemistry, and pharmacology, and has a wide range of applications in the laboratory.
Scientific Research Applications
Drug Development and Therapeutic Applications
Imidazo[1,2-b]pyrazole derivatives, like the compound , are known for their therapeutic potential. They have been studied for various biological activities, including antibacterial, antitumor, antidiabetic, and anti-inflammatory effects . This compound could serve as a scaffold for developing new medications, particularly in targeting diseases where current treatments are inadequate.
Analytical Chemistry
In analytical chemistry, compounds with unique structures such as 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be used as standards or reagents. Their distinct chemical properties allow them to be used in chromatography, spectroscopy, and as calibration standards to ensure the accuracy and precision of analytical instruments .
Material Science
The imidazo[1,2-b]pyrazole core is structurally intriguing for material scientists. It could be utilized in the design of new materials with specific electronic or photonic properties. These materials might find applications in semiconductors, organic light-emitting diodes (OLEDs), or as part of novel sensors.
Environmental Science
Derivatives of imidazo[1,2-b]pyrazole could be explored for environmental applications, such as in the detection and quantification of pollutants. Their reactivity with various environmental contaminants could lead to the development of sensitive assays for monitoring environmental health .
Biochemistry Research
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with cyclic or aromatic substrates. It could also be used to probe the biochemical pathways involving related natural compounds .
Industrial Uses
The chemical industry could employ this compound in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structure may impart specific properties to these products, such as stability under high temperatures or specific light absorption characteristics .
Medicinal Chemistry
In medicinal chemistry, the compound’s scaffold could be modified to create derivatives with enhanced pharmacological properties. It could lead to the discovery of new lead compounds with improved efficacy and reduced side effects for various diseases .
Antimicrobial Research
Research into antimicrobial properties of imidazo[1,2-b]pyrazole derivatives is promising. This compound could be a starting point for the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with rhodium (iii) in catalyzed reactions .
Mode of Action
The compound interacts with its targets via a Rhodium (III)-catalyzed C–H alkenylation reaction . This reaction involves the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation . The result is the selective synthesis of mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines .
Biochemical Pathways
The rhodium (iii)-catalyzed c–h alkenylation reaction it participates in is a key step in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown significant anti-proliferative activity, especially against non-small cell lung cancer .
properties
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVMZFNPODCLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.